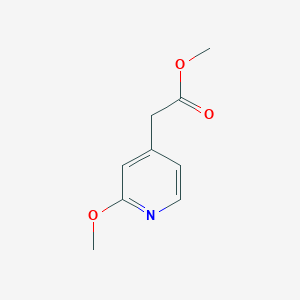

Methyl 2-(2-methoxypyridin-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methoxypyridin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-7(3-4-10-8)6-9(11)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSQOHVZTYEIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 2 Methoxypyridin 4 Yl Acetate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.comsemanticscholar.org The process begins by deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comadvancechemjournal.com For Methyl 2-(2-methoxypyridin-4-yl)acetate, several strategic disconnections can be envisioned, revealing potential synthetic pathways.

The most apparent disconnection is at the ester functional group, which simplifies the target molecule to its corresponding carboxylic acid, 2-(2-methoxypyridin-4-yl)acetic acid, and methanol (B129727). This is a common and reliable transformation. A second set of disconnections focuses on the carbon-carbon and carbon-oxygen bonds attached to the pyridine (B92270) core.

Disconnection 2 (C-C bond of the acetate (B1210297) side chain): Breaking the bond between the pyridine ring and the acetate side chain reveals a 4-functionalized 2-methoxypyridine (B126380) synthon and a two-carbon synthon for the acetate group. This points towards strategies involving coupling reactions to install the side chain.

Disconnection 3 (C-O bond of the methoxy (B1213986) group): This disconnection suggests a 2-halopyridine (e.g., 2-chloro- or 2-bromopyridine) as a precursor, with the methoxy group being introduced via a nucleophilic aromatic substitution (SNAr) reaction. amazonaws.com

These disconnections form the basis of a retrosynthetic tree, outlining multiple convergent and linear synthetic strategies that can be explored to achieve the target molecule. advancechemjournal.com

**2.2. Classical and Modern Synthetic Routes to the Core Structure

The synthesis of the 2-methoxypyridin-4-yl core can be approached through various classical and modern organic chemistry reactions. These routes often involve building the pyridine ring itself or functionalizing a pre-existing one.

One common strategy involves the modification of simple, commercially available pyridine derivatives. For instance, a synthesis could commence from a 4-methyl-2-chloropyridine. The synthesis would proceed through the following key steps:

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is displaced by a methoxide (B1231860) source, such as sodium methoxide, to install the 2-methoxy group.

Side-Chain Functionalization: The methyl group at the 4-position is functionalized. This can be achieved through radical halogenation followed by nucleophilic substitution to introduce a cyano group, which can then be hydrolyzed to the corresponding carboxylic acid.

Esterification: The resulting 2-(2-methoxypyridin-4-yl)acetic acid is then esterified to yield the final product.

Another approach could involve building the pyridine ring from acyclic precursors using condensation reactions, such as the Hantzsch pyridine synthesis, although achieving the specific substitution pattern of the target molecule might require carefully chosen and potentially complex starting materials. baranlab.org

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and functional group tolerance for the functionalization of pyridine rings. organic-chemistry.org

A plausible route using this methodology would involve a 2-methoxy-4-halopyridine (e.g., 2-methoxy-4-bromopyridine) as a key intermediate. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable partner to introduce the acetate moiety. For example, a Suzuki coupling with a boronic ester like methyl 2-(pinacolato)boronateacetate could be employed. Alternatively, a Sonogashira coupling followed by hydration of the resulting alkyne offers another route to the acetic acid side chain. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov

| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst/Ligand |

| Suzuki Coupling | 2-methoxy-4-bromopyridine | (Pinacolato)borylacetate | Pd(PPh₃)₄ |

| Stille Coupling | 2-methoxy-4-iodopyridine | (Tributylstannyl)acetate | PdCl₂(PPh₃)₂ |

| Buchwald-Hartwig | 2-methoxy-4-chloropyridine | Methyl acetate & Base | Pd₂(dba)₃ / XPhos |

This table presents hypothetical examples of transition metal-catalyzed reactions for the synthesis of the target compound's core structure.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient aromatic rings like pyridine. wikipedia.orgmasterorganicchemistry.com The nitrogen atom in the pyridine ring activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.comechemi.com

This strategy is particularly effective for introducing the 2-methoxy group. The synthesis would typically start with a dihalopyridine, such as 2,4-dichloropyridine. The greater reactivity of the 2-position allows for selective substitution with sodium methoxide under controlled conditions to yield 4-chloro-2-methoxypyridine. The remaining chloro group at the 4-position can then be displaced by a nucleophile, such as the enolate of methyl acetate, or be converted to another functional group for further elaboration. masterorganicchemistry.com

| Starting Material | Nucleophile | Product | Conditions |

| 2,4-Dichloropyridine | Sodium Methoxide | 4-Chloro-2-methoxypyridine | Methanol, Reflux |

| 4-Chloro-2-methoxypyridine | Methyl cyanoacetate (B8463686) enolate | Methyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate | NaH, THF |

| 2-Bromo-4-cyanomethylpyridine | Sodium Methoxide | 2-Methoxy-4-cyanomethylpyridine | Methanol, Heat |

This table illustrates potential SNAr reactions in the synthesis of precursors to this compound.

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2-(2-methoxypyridin-4-yl)acetic acid. acrospharma.co.kr Several methods are available for this transformation, each with its own advantages.

Fischer Esterification: This is a classic and cost-effective method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires removing the water formed or using a large excess of the alcohol. chemguide.co.uktruman.edu

Reaction with Acid Chlorides or Anhydrides: The carboxylic acid can be converted to a more reactive acid chloride (using, for example, thionyl chloride) or acid anhydride, which then readily reacts with methanol to form the ester. chemguide.co.ukbyjus.com

Coupling Reagents: A variety of coupling reagents can facilitate the esterification under mild conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) activate the carboxylic acid, allowing for its reaction with methanol. organic-chemistry.orgresearchgate.net

Alkylation of Carboxylate Salt: The carboxylate salt of the acid, formed by reaction with a base like sodium carbonate, can be alkylated with a methylating agent such as methyl iodide or dimethyl sulfate.

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive, suitable for large scale. masterorganicchemistry.commasterorganicchemistry.com |

| Acid Chloride Formation | SOCl₂, then Methanol | Room temperature to reflux | High yielding, works for sterically hindered acids. |

| Coupling Agent | DCC, DMAP, Methanol | Room temperature | Mild conditions, high yields. researchgate.net |

| Alkylation | K₂CO₃, Methyl Iodide | DMF, Room temperature | Avoids acidic conditions. |

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability and sustainability of a synthetic process. researchgate.netresearchgate.net For the synthesis of this compound, several parameters for key steps like coupling reactions and SNAr need careful consideration.

Catalyst and Ligand Selection: In transition metal-catalyzed reactions, the choice of the metal (e.g., palladium, nickel, copper) and the ligand is paramount. Different ligands can dramatically alter the reactivity and selectivity of the catalyst.

Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. For SNAr reactions, polar aprotic solvents like DMF or DMSO are often preferred.

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time. nih.gov

Base and Other Additives: The choice and stoichiometry of the base are critical in many reactions, including coupling and SNAr. Additives can sometimes be used to enhance catalyst activity or suppress side reactions.

Scalability and Efficiency Considerations in Synthetic Pathways

The industrial production of this compound necessitates synthetic routes that are not only high-yielding but also scalable, cost-effective, and environmentally benign. A common strategy involves a multi-step synthesis beginning with readily available pyridine derivatives.

One prominent scalable approach commences with 2-chloro-4-methylpyridine. This starting material can be oxidized to 2-chloro-4-pyridinecarboxylic acid, which is then esterified to the corresponding methyl ester. Subsequent nucleophilic substitution of the chloro group with sodium methoxide yields the desired product, this compound. The efficiency of this pathway is contingent on the optimization of each step to maximize yield and minimize waste. For instance, the oxidation step can be performed using various reagents, with potassium permanganate (B83412) being a common choice for large-scale operations despite the challenges associated with manganese dioxide waste disposal.

Another viable route involves the direct synthesis of 2-(2-methoxypyridin-4-yl)acetic acid, followed by esterification. This can be achieved through methods such as the three-component reaction of pyridine-N-oxides with Meldrum's acid derivatives, which offers a convergent and efficient approach to pyridylacetic acids. acs.orgresearchgate.net The subsequent esterification to the methyl ester can be accomplished through classic Fischer esterification using methanol in the presence of an acid catalyst, a well-established and scalable industrial process. google.commdpi.comgoogle.com The use of a large excess of methanol can drive the equilibrium towards the product, ensuring high conversion. google.com

The scalability of these processes is influenced by factors such as reaction vessel size, heat transfer, and the safe handling of reagents and byproducts. For instance, the exothermic nature of certain oxidation and methoxylation reactions requires careful temperature control to prevent runaway reactions, especially on a large scale.

| Step | Reagents & Conditions | Scalability Considerations | Efficiency Factors |

| Route 1: From 2-chloro-4-methylpyridine | |||

| Oxidation | 2-chloro-4-methylpyridine, KMnO4, water, heat | Management of MnO2 byproduct, heat transfer control. | High yield but generates significant inorganic waste. |

| Esterification | 2-chloro-4-pyridinecarboxylic acid, Methanol, H2SO4 (cat.), reflux | Use of corrosive acid, removal of water to drive equilibrium. | High conversion with excess methanol. |

| Methoxylation | Methyl 2-(2-chloropyridin-4-yl)acetate, NaOMe, Methanol, heat | Handling of sodium methoxide, control of exothermic reaction. | Generally high yielding and clean reaction. |

| Route 2: From Pyridine-N-oxide | |||

| Pyridylacetic acid synthesis | 2-methoxypyridine-N-oxide, Meldrum's acid derivative, base | Availability of substituted Meldrum's acids, purification of the intermediate acid. | Convergent synthesis, potentially fewer steps. |

| Esterification | 2-(2-methoxypyridin-4-yl)acetic acid, Methanol, H2SO4 (cat.), reflux | Standard and well-understood industrial process. | High conversion achievable. |

Comparative Analysis of Synthetic Protocols

A third potential, though less documented for this specific molecule, involves palladium-catalyzed cross-coupling reactions . This modern synthetic methodology could, in principle, be used to form the C-C bond between a suitably functionalized pyridine ring and an acetate synthon. While potentially offering high selectivity and yields, the high cost of palladium catalysts and the need for specialized equipment can be limiting factors for large-scale production. However, for high-value applications, the efficiency of such a route might justify the cost.

| Parameter | Route 1: From 2-chloro-4-methylpyridine | Route 2: From Pyridine-N-oxide | Route 3: Palladium-Catalyzed Cross-Coupling (Hypothetical) |

| Number of Steps | 3-4 | 2 | 1-2 |

| Overall Yield | Moderate to Good | Potentially High | Potentially High |

| Scalability | Established, but with waste management challenges. | Dependent on starting material availability. | Catalyst cost and recovery are major considerations. |

| Cost of Reagents | Low to Moderate | Moderate | High |

| Key Advantages | Utilizes readily available starting materials and well-known reactions. | Convergent approach, potentially fewer steps. | High selectivity and efficiency. |

| Key Disadvantages | Linear synthesis, significant waste generation. | Availability and cost of specialized reagents. | High catalyst cost, potential for metal contamination in the product. |

Chemical Transformations and Mechanistic Insights of Methyl 2 2 Methoxypyridin 4 Yl Acetate

Reactivity of the Ester Functionality

The ester group is a versatile functional group that can undergo several key transformations, including hydrolysis, transesterification, amidation, and reduction. These reactions provide pathways to other important classes of compounds such as carboxylic acids, different esters, amides, and alcohols.

Hydrolysis and Transesterification Reactions

The conversion of the methyl ester in Methyl 2-(2-methoxypyridin-4-yl)acetate to its corresponding carboxylic acid (hydrolysis) or to a different ester (transesterification) can be achieved under either acidic or basic conditions. masterorganicchemistry.com

Base-Catalyzed Hydrolysis/Transesterification: Under basic conditions, a hydroxide (B78521) or alkoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition-elimination sequence proceeds through a tetrahedral intermediate to yield the carboxylate salt (which is protonated in a separate workup step to give the carboxylic acid) or a new ester. The process is typically irreversible for hydrolysis if a stoichiometric amount of base is used, while transesterification is an equilibrium process that is driven to completion by using the desired alcohol as a solvent. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis/Transesterification: In the presence of a strong acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A weak nucleophile, such as water or an alcohol, can then attack the carbonyl carbon. This mechanism, known as a PADPED pattern (protonation-addition-deprotonation-protonation-elimination-deprotonation), is an equilibrium process. masterorganicchemistry.com The outcome is determined by the reaction conditions, such as using a large excess of water for hydrolysis or the desired alcohol for transesterification to shift the equilibrium. masterorganicchemistry.com

Table 1: Hydrolysis and Transesterification Reactions

| Reaction Type | Reagents | Product | Mechanism |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O | 2-(2-methoxypyridin-4-yl)acetic acid | Nucleophilic Addition-Elimination |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O | 2-(2-methoxypyridin-4-yl)acetic acid | PADPED |

| Base-Catalyzed Transesterification | NaOR' (cat.), R'OH | This compound | Nucleophilic Addition-Elimination |

| Acid-Catalyzed Transesterification | H₂SO₄ (cat.), R'OH | This compound | PADPED |

Amidation and Other Carboxylic Acid Derivative Formations

The ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating as amines are less nucleophilic than alkoxides. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol (B129727).

A related transformation is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. For instance, a similar compound, methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate, reacts with hydrazine hydrate at room temperature to yield the corresponding hydrazide. researchgate.net This suggests that this compound would react similarly to form 2-(2-methoxypyridin-4-yl)acetohydrazide.

Table 2: Amide and Hydrazide Formation

| Reagent | Product | Reaction Type |

|---|---|---|

| Ammonia (NH₃) | 2-(2-methoxypyridin-4-yl)acetamide | Aminolysis |

| Primary Amine (RNH₂) | N-alkyl-2-(2-methoxypyridin-4-yl)acetamide | Aminolysis |

| Hydrazine Hydrate (N₂H₄·H₂O) | 2-(2-methoxypyridin-4-yl)acetohydrazide | Hydrazinolysis |

Reduction Reactions

The ester functionality can be reduced to a primary alcohol. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion and a second hydride addition to the intermediate aldehyde. Subsequent workup with water protonates the resulting alkoxide to yield the primary alcohol, 2-(2-methoxypyridin-4-yl)ethanol.

Table 3: Reduction of Ester Functionality

| Reagent | Product | Product Class |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | 2-(2-methoxypyridin-4-yl)ethanol | Primary Alcohol |

Transformations Involving the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles. The presence of the electron-donating methoxy (B1213986) group at the 2-position and the electron-withdrawing acetate (B1210297) side chain at the 4-position modifies this inherent reactivity.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, the presence of an electron-donating group like the methoxy (-OCH₃) group can facilitate such reactions. brainly.com The methoxy group is an activating, ortho-, para-director. In the 2-methoxypyridine (B126380) system, it directs incoming electrophiles primarily to the 3- and 5-positions. brainly.com The reaction proceeds via attack of the electrophile on the electron-rich ring to form a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity. brainly.com

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile Source | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Methyl 2-(3-bromo-2-methoxypyridin-4-yl)acetate and/or Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-(2-methoxy-3-nitropyridin-4-yl)acetate and/or Methyl 2-(2-methoxy-5-nitropyridin-4-yl)acetate |

| Sulfonation | SO₃, H₂SO₄ | 2-methoxy-4-(2-methoxy-2-oxoethyl)pyridine-3-sulfonic acid and/or 2-methoxy-4-(2-methoxy-2-oxoethyl)pyridine-5-sulfonic acid |

Nucleophilic Additions to the Pyridine Ring

The inherent electron deficiency of the pyridine ring makes it susceptible to attack by strong nucleophiles. quimicaorganica.org Hard nucleophiles, such as organometallic reagents or amides, typically add to the 2- or 6-positions of the pyridine ring. quimicaorganica.org However, for many nucleophiles, the ring must first be activated by an electron-withdrawing group or by forming a pyridinium (B92312) salt (e.g., by N-acylation or N-alkylation).

For 4-methoxypyridine (B45360) derivatives, nucleophilic addition often requires the formation of an N-acylpyridinium ion, which greatly enhances the ring's electrophilicity. nih.govacs.org For example, the dearomative addition of Grignard reagents to in situ-formed N-acyl-4-methoxypyridinium salts has been demonstrated as a viable method to create dihydropyridone structures. nih.govacs.org Furthermore, nucleophilic amination of methoxypyridines can be achieved, offering a direct route to aminopyridine derivatives. ntu.edu.sg

Table 5: Potential Nucleophilic Addition Reactions

| Reaction Type | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Chichibabin Reaction | Sodium Amide (NaNH₂) | - | 2-Amino-4-(2-methoxy-2-oxoethyl)-6-methoxypyridine |

| Organometallic Addition | R-Li or R-MgBr | - | 2-Alkyl-4-(2-methoxy-2-oxoethyl)-6-methoxypyridine |

| Dearomative Alkylation | 1. Methyl Chloroformate 2. EtMgBr, CuBr (cat.) | N-Acylpyridinium Ion | Dihydro-4-pyridone derivative |

| Nucleophilic Amination | Piperidine, NaH, LiI | - | 2-(Piperidin-1-yl) or 6-(Piperidin-1-yl) derivative |

Metalation and Cross-Coupling Reactions at Pyridine C-H Bonds

The functionalization of pyridine C-H bonds is a cornerstone of modern synthetic chemistry, enabling the introduction of a wide array of substituents onto this important heterocyclic scaffold. nih.gov For this compound, the presence of the 2-methoxy group plays a crucial role in directing metalation reactions, which can then be followed by cross-coupling to form new carbon-carbon or carbon-heteroatom bonds.

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to selectively deprotonate an adjacent C-H bond. wikipedia.orgorganic-chemistry.org In the case of 2-methoxypyridines, the methoxy group can act as a DMG, facilitating the removal of a proton at the C-3 position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). researchgate.netharvard.edu This generates a highly reactive organolithium intermediate that can be trapped by various electrophiles.

While specific studies on this compound are not extensively documented, the general reactivity of 2-methoxypyridines in DoM reactions is well-established. researchgate.net The resulting 3-lithiated species can react with a range of electrophiles to introduce new functional groups.

| Electrophile | Product Type | Potential Functional Group Introduced at C-3 |

| Alkyl halides (e.g., CH₃I) | Alkylated pyridine | -CH₃ |

| Aldehydes/Ketones (e.g., benzaldehyde) | Hydroxyalkylated pyridine | -CH(OH)Ph |

| Carbon dioxide (CO₂) | Carboxylated pyridine | -COOH |

| Disulfides (e.g., (PhS)₂) | Thiolated pyridine | -SPh |

| Iodine (I₂) | Iodinated pyridine | -I |

The resulting 3-functionalized 2-methoxypyridine derivatives are valuable intermediates for further transformations. For instance, the introduction of a halogen at the C-3 position opens the door to a variety of palladium-catalyzed cross-coupling reactions.

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for forming C-C bonds. wikipedia.org A 3-halo-2-methoxypyridine derivative, synthesized via DoM and subsequent halogenation, could be coupled with various organozinc reagents. sci-hub.st

| Organozinc Reagent (R'-ZnX) | Coupling Partner | Catalyst | Resulting C-C Bond |

| Aryl-ZnX | 3-Iodo-2-methoxypyridine derivative | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

| Alkyl-ZnX | 3-Bromo-2-methoxypyridine derivative | Ni(acac)₂ | C(sp²)-C(sp³) |

| Alkenyl-ZnX | 3-Chloro-2-methoxypyridine derivative | Pd(dppf)Cl₂ | C(sp²)-C(sp²) |

These cross-coupling strategies provide a powerful means to construct complex molecules based on the this compound scaffold.

Modifications of the Methoxy Group

The methoxy group in this compound is not merely a directing group; it can also be chemically modified, most notably through demethylation.

The cleavage of the methyl-oxygen bond in methoxypyridines to yield the corresponding hydroxypyridines is a synthetically important transformation. wikipedia.org Various reagents can effect this demethylation, with the choice often depending on the other functional groups present in the molecule.

For methoxypyridines, chemoselective demethylation can be achieved using reagents like L-selectride (lithium tri-sec-butylborohydride). elsevierpure.com This method has been shown to be effective for the demethylation of 4-methoxypyridine, suggesting its potential applicability to this compound. The reaction typically proceeds under reflux in a solvent like tetrahydrofuran (B95107) (THF).

Another common method for demethylation involves the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). However, these harsh conditions may not be compatible with the ester functionality in this compound, which could be susceptible to hydrolysis.

Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are also potent reagents for cleaving aryl methyl ethers. These reactions are typically performed at low temperatures in an inert solvent. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide or chloride ion on the methyl group. While specific examples with 2-methoxypyridine derivatives bearing ester side chains are scarce, this remains a viable, albeit potentially aggressive, method for demethylation.

As introduced in section 3.2.3, the 2-methoxy group in this compound serves as an effective directing group for ortho-metalation. wikipedia.orgharvard.edu This directing ability stems from the ability of the oxygen atom's lone pairs to coordinate with the lithium cation of the organolithium base. baranlab.org This coordination brings the base into proximity with the C-3 proton, facilitating its abstraction over other protons on the pyridine ring. organic-chemistry.org This phenomenon is a classic example of a complex-induced proximity effect (CIPE).

The strength of the methoxy group as a directing group is considered moderate. organic-chemistry.org Its effectiveness can be influenced by the reaction conditions, including the choice of base and solvent. The presence of the ester-containing side chain at the 4-position is unlikely to significantly interfere with the directing effect of the 2-methoxy group for lithiation at C-3.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting outcomes.

The reaction pathway for directed ortho-metalation of 2-methoxypyridine derivatives is generally understood to proceed through the following steps:

Coordination: The organolithium reagent (e.g., n-BuLi) coordinates to the oxygen atom of the 2-methoxy group.

Deprotonation: The coordinated base abstracts the proton from the C-3 position of the pyridine ring, forming a 3-lithiopyridine intermediate.

Electrophilic Quench: The lithiated intermediate reacts with an added electrophile to form the 3-substituted product.

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X bond (where X is a halide) of the 3-halo-2-methoxypyridine derivative, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. nih.gov

For directed ortho-metalation , the key intermediate is the 3-lithiated 2-methoxypyridine derivative . The existence of such organolithium intermediates is well-established and they can often be characterized by spectroscopic methods at low temperatures. Computational studies on the metalation of pyridines have investigated the transition states for the deprotonation step, highlighting the role of the directing group in lowering the activation energy for ortho C-H bond cleavage. acs.orgnih.gov

In palladium-catalyzed cross-coupling reactions , the key intermediates are the palladium(II) species formed after oxidative addition and transmetalation. acs.org These intermediates are typically short-lived and difficult to isolate or directly observe. Their existence is often inferred from kinetic studies and computational modeling. The transition state for the reductive elimination step is a critical point in the catalytic cycle that determines the efficiency of product formation.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 2 Methoxypyridin 4 Yl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts, multiplicities (splitting patterns), and integration of its hydrogen atoms. For Methyl 2-(2-methoxypyridin-4-yl)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, and the methyl groups of the methoxy (B1213986) and ester functionalities.

The aromatic region of the spectrum would display signals for the three protons on the pyridine ring. The proton at position 6 (H-6), being adjacent to the nitrogen atom, would typically appear at the most downfield chemical shift. The protons at positions 3 (H-3) and 5 (H-5) would show signals at characteristic shifts, with their coupling patterns revealing their connectivity.

The methylene protons (-CH₂-) of the acetate (B1210297) group would appear as a singlet, as they lack adjacent protons to couple with. Similarly, the methyl protons of the ester group (-OCH₃) and the methoxy group (-OCH₃) attached to the pyridine ring would each produce a distinct singlet, with their chemical shifts influenced by their respective electronic environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | ~8.0-8.2 | Doublet (d) |

| Pyridine H-5 | ~6.8-7.0 | Doublet of doublets (dd) |

| Pyridine H-3 | ~6.7-6.9 | Singlet (s) or narrow doublet |

| Methylene (-CH₂-) | ~3.6-3.8 | Singlet (s) |

| Ester Methyl (-COOCH₃) | ~3.7 | Singlet (s) |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbons of the pyridine ring will appear in the aromatic region of the spectrum, with the carbon attached to the methoxy group (C-2) and the carbon adjacent to the nitrogen (C-6) showing characteristic downfield shifts. The remaining pyridine carbons (C-3, C-4, C-5) will resonate at slightly higher fields. The methylene carbon, the ester methyl carbon, and the methoxy methyl carbon will each produce a signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~171 |

| Pyridine C-2 | ~164 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~148 |

| Pyridine C-5 | ~111 |

| Pyridine C-3 | ~106 |

| Methoxy (-OCH₃) | ~53 |

| Ester Methyl (-COOCH₃) | ~52 |

| Methylene (-CH₂-) | ~40 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures. sdsu.eduscience.govslideshare.net

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the coupled protons on the pyridine ring (e.g., H-5 and H-6), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is crucial for assigning the signals of the protonated carbons in the molecule, such as the methylene group and the carbons of the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is invaluable for establishing the connectivity between different functional groups. For instance, an HMBC spectrum would show a correlation between the methylene protons and the carbonyl carbon, as well as with carbons C-3, C-4, and C-5 of the pyridine ring, thus confirming the attachment of the acetate group to the ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This provides crucial information about the three-dimensional structure and conformation of the molecule. For example, a NOESY spectrum could show a correlation between the methoxy protons and the H-3 proton on the pyridine ring, indicating their spatial proximity.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound and deducing its molecular formula and structure. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound (C₉H₁₁NO₃), the expected exact mass can be calculated with high accuracy. An experimental HRMS measurement that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 3: High-Resolution Mass Data for this compound

| Ion Species | Calculated Exact Mass |

| [M+H]⁺ | 182.0761 |

| [M+Na]⁺ | 204.0580 |

Note: These values are calculated based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis in Mass Spectrometry

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure. chemguide.co.uklibretexts.org The fragmentation of this compound would likely proceed through several characteristic pathways.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org Cleavage of the bond between the methylene group and the pyridine ring is also a probable fragmentation pathway. The stability of the resulting fragments, particularly those involving the aromatic pyridine ring, will influence the relative abundance of the corresponding peaks in the mass spectrum. libretexts.org Analysis of these fragmentation patterns can confirm the presence of the methoxy, ester, and pyridine moieties and their connectivity within the molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced. For this compound, the IR spectrum is expected to display a series of absorption bands corresponding to its key structural components: the pyridine ring, the methoxy group, and the methyl ester group.

The primary vibrations anticipated for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and methyl acetate groups are expected in the 2850-3000 cm⁻¹ region. scielo.org.zachemrxiv.org

C=O Stretching: The carbonyl group of the ester is a strong IR absorber and presents a sharp, intense peak. For esters, this band is typically observed in the range of 1735-1750 cm⁻¹. scielo.org.zamasterorganicchemistry.com

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1450-1650 cm⁻¹ region. scielo.org.za

C-O Stretching: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will likely appear between 1100 and 1300 cm⁻¹, while the aryl-alkyl ether C-O stretch of the methoxy group is also found in this region. nih.gov

CH₃ Bending: The bending vibrations for the methyl groups (methoxy and ester) are typically observed around 1370-1470 cm⁻¹. chemrxiv.org

The following table summarizes the expected characteristic IR absorption frequencies for this compound based on typical functional group regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic (Pyridine) | C-H Stretch | 3000 - 3100 |

| Aliphatic (CH₂, CH₃) | C-H Stretch | 2850 - 3000 |

| Ester (C=O) | C=O Stretch | 1735 - 1750 |

| Aromatic (Pyridine) | C=C / C=N Stretch | 1450 - 1650 |

| Ester / Ether | C-O Stretch | 1100 - 1300 |

| Methyl (CH₃) | C-H Bend | 1370 - 1470 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of UV or visible light. The chromophores in this compound, primarily the substituted pyridine ring and the carbonyl group of the ester, are responsible for its UV absorption profile.

The electronic transitions observed in molecules like this are typically π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with conjugated double bonds, such as the pyridine ring. These transitions are generally high-energy and result in strong absorption bands, often in the 200-400 nm range. scielo.org.za For the 2-methoxypyridine (B126380) system, strong absorptions are expected due to the aromatic system.

n → π Transitions:* These are lower-energy transitions that involve exciting an electron from a non-bonding orbital (like the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. libretexts.org The carbonyl group of the ester and the nitrogen of the pyridine ring possess non-bonding electrons, which can give rise to these transitions. They typically result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The absorption maxima (λmax) are influenced by the solvent polarity and the specific substitution pattern on the pyridine ring. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic transitions. scielo.org.zaresearchgate.net

The table below presents typical UV-Vis absorption data for related heterocyclic compounds, illustrating the types of electronic transitions observed.

| Compound Type | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Substituted Pyridine Derivative | ~230-280 | π → π | researchgate.net |

| Heterocyclic Carbonyl Compound | >300 | n → π | libretexts.org |

| (2Z, 5Z)-3-N(4-Methoxy phenyl)...thiazolidin-4-one | 348, 406 | π → π* | scielo.org.za |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which govern the crystal packing. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures provides a framework for understanding its likely solid-state conformation.

For a derivative like this compound, a single-crystal X-ray diffraction experiment would reveal:

Molecular Conformation: The orientation of the methoxy and methyl acetate substituents relative to the pyridine ring. For instance, the ester group might be twisted out of the plane of the pyridine ring. researchgate.net

Crystal System and Space Group: The fundamental symmetry of the crystal lattice. Orthorhombic and monoclinic space groups are common for such organic molecules. nih.govresearchgate.netresearchgate.net

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Intermolecular Interactions: The presence of non-covalent interactions such as C—H⋯O hydrogen bonds or π-stacking between pyridine rings, which stabilize the crystal structure. nih.gov

The following table presents representative crystallographic data for derivatives containing similar structural motifs, such as methoxyphenyl and methyl acetate groups attached to heterocyclic rings.

| Parameter | (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol nih.gov | Methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate researchgate.net | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine iosrjournals.org |

|---|---|---|---|

| Chemical Formula | C₁₄H₁₄N₂O₂ | C₁₃H₁₆O₆ | C₂₈H₂₃N₃O |

| Crystal System | Monoclinic | Triclinic | Orthorhombic |

| Space Group | P2₁/c | P-1 | Pca2₁ |

| a (Å) | 12.7082 (12) | 7.343 (2) | 19.0002 (15) |

| b (Å) | 4.7446 (4) | 8.972 (2) | 6.0827 (4) |

| c (Å) | 21.124 (2) | 10.152 (2) | 18.6173 (14) |

| β (°) | 105.525 (2) | 77.997 (2) | 90 |

| Volume (ų) | 1227.21 (19) | 639.8 | 2151.3 (3) |

Chromatographic and Purity Assessment Methodologies

The purity of this compound is critical for its application, and chromatographic techniques are the primary methods for its assessment. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for separation, identification, and quantification of the main compound and any impurities. ptfarm.pl

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar compounds like this compound. A typical RP-HPLC method would involve:

Stationary Phase: An octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column. ptfarm.pl

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ptfarm.plresearchgate.net A gradient elution may be used to separate impurities with a wide range of polarities.

Detection: UV detection is highly suitable due to the compound's chromophores. The detection wavelength would be set at one of the absorption maxima (λmax) determined by UV-Vis spectroscopy, for instance, around 230-280 nm, to ensure high sensitivity. ptfarm.pl

Validation: A validated HPLC method provides assurance of its accuracy, precision, linearity, and robustness, making it suitable for quality control. ptfarm.pl

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used for monitoring reaction progress, checking purity, and determining appropriate conditions for column chromatography. For this compound, a typical TLC setup would use silica (B1680970) gel plates as the stationary phase and a solvent system like ethyl acetate/hexane or dichloromethane/methanol as the mobile phase. Visualization can be achieved under UV light (254 nm) or by using staining reagents.

The following table outlines a typical set of parameters for the chromatographic analysis of a pyridine derivative.

| Parameter | Technique | Typical Conditions |

|---|---|---|

| Purity Analysis | RP-HPLC | Column: C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Phosphate Buffer (pH ~2-7) Detection: UV at ~240 nm Internal Standard: Phenacetin or similar ptfarm.pl |

| Reaction Monitoring | TLC | Stationary Phase: Silica Gel 60 F₂₅₄ Mobile Phase: Butanol/Acetic Acid/Water or Ethyl Acetate/Hexane ptfarm.plVisualization: UV lamp (254 nm) |

Computational and Theoretical Investigations of Methyl 2 2 Methoxypyridin 4 Yl Acetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach due to its favorable balance of accuracy and computational cost. In a typical DFT study of Methyl 2-(2-methoxypyridin-4-yl)acetate, the first step would be to perform a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing a detailed picture of the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Such calculations are commonly performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of the electronic environment. From this optimized geometry, various electronic properties can be calculated.

Illustrative Data Table 1: Calculated Electronic Properties of this compound (Note: The following data is representative of typical DFT calculation outputs and is for illustrative purposes.)

| Property | Value | Unit |

| Total Energy | -648.785 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| Polarizability | 18.54 | ų |

| Point Group | C1 |

Molecular Orbital Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive. These energies are readily calculated using DFT.

Illustrative Data Table 2: Frontier Molecular Orbital Energies (Note: The following data is representative of typical DFT calculation outputs and is for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.87 |

Conformational Analysis and Energy Minima Identification

Molecules with rotatable single bonds, such as the acetate (B1210297) group in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable of these arrangements, known as energy minima. Computational methods can systematically rotate the bonds and calculate the energy of each resulting conformer to map out the potential energy surface.

By identifying the global minimum (the most stable conformer) and other low-energy local minima, researchers can understand the molecule's preferred shape, which influences its physical properties and interactions with its environment.

Illustrative Data Table 3: Relative Energies of Conformers (Note: The following data is representative of typical conformational analysis outputs and is for illustrative purposes, referencing the dihedral angle of the C-C-C=O bond.)

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5 | 0.00 | 75.3 |

| 2 (Local Minimum) | -15.2 | 1.15 | 14.2 |

| 3 (Local Minimum) | 85.1 | 1.89 | 10.5 |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C). Theoretical predictions can help assign peaks in experimental spectra, especially for complex molecules. Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which corresponds to the molecule's bond stretching and bending modes.

Illustrative Data Table 4: Predicted vs. Expected ¹³C NMR Chemical Shifts (Note: The following data is representative of typical GIAO-DFT calculation outputs and is for illustrative purposes.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Range (ppm) |

| Pyridine (B92270) C2 (with OMe) | 164.5 | 163-166 |

| Pyridine C6 | 147.8 | 146-149 |

| Pyridine C4 | 145.2 | 144-147 |

| Pyridine C5 | 108.1 | 107-110 |

| Pyridine C3 | 106.5 | 105-108 |

| Carbonyl C=O | 171.3 | 170-173 |

| Methoxy (B1213986) (-OCH₃) | 53.1 | 52-54 |

| Methylene (B1212753) (-CH₂-) | 40.7 | 40-43 |

| Ester Methoxy (-OCH₃) | 52.4 | 51-53 |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical methods can be used to explore the potential chemical reactions of this compound. By modeling a reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.

For example, the hydrolysis of the ester group could be modeled. Calculations would determine the structures of the reactants, intermediates, transition states, and products. This provides a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

Illustrative Data Table 5: Energetics of a Hypothetical Ester Hydrolysis Reaction (Note: The following data is representative of typical reaction mechanism calculation outputs and is for illustrative purposes.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Material + H₂O | 0.00 |

| Transition State 1 | Formation of tetrahedral intermediate | +15.8 |

| Intermediate | Tetrahedral intermediate | +4.2 |

| Transition State 2 | Cleavage of C-O bond | +12.5 |

| Products | Carboxylic Acid + Methanol (B129727) | -5.7 |

In Silico Studies of Molecular Interactions (excluding biological interactions)

In silico studies can also model how this compound interacts with other molecules, excluding biological targets. This includes studying non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking that might occur in a solution or in the solid state. For instance, the formation of dimers or interactions with solvent molecules can be investigated.

These calculations help predict how the molecule will behave in different chemical environments, which is crucial for applications in materials science and chemical synthesis. By calculating the interaction energy, the strength of these intermolecular forces can be quantified.

Illustrative Data Table 6: Calculated Interaction Energies (Note: The following data is representative of typical molecular interaction calculation outputs and is for illustrative purposes.)

| Interaction Type | System | Interaction Energy (kcal/mol) |

| Dimerization | Parallel-displaced π-stacking | -4.5 |

| Solvation (Explicit) | Interaction with a single water molecule | -6.2 |

| Solvation (Explicit) | Interaction with a single methanol molecule | -5.8 |

Applications of Methyl 2 2 Methoxypyridin 4 Yl Acetate in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of the ester functional group and the pyridine (B92270) nitrogen, along with the potential for functionalization of the pyridine ring, positions Methyl 2-(2-methoxypyridin-4-yl)acetate as a key precursor for a variety of heterocyclic systems. The ester can undergo hydrolysis to the corresponding carboxylic acid, 2-(2-methoxypyridin-4-yl)acetic acid, which can then be coupled with various amines to form amides. These amides can subsequently undergo intramolecular cyclization reactions to yield fused heterocyclic systems.

For instance, the reaction of the corresponding acid with 2-aminobenzaldehyde (B1207257) could lead to the formation of 3-(pyridin-2-yl)quinolin-2(1H)-one derivatives. This transformation typically involves the initial formation of an amide bond followed by an intramolecular condensation. The general scheme for such a reaction is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-(2-methoxypyridin-4-yl)acetic acid | 2-aminobenzaldehyde | 3-(2-methoxypyridin-4-yl)quinolin-2(1H)-one | Amide formation followed by intramolecular cyclization |

Furthermore, the ester can be converted into a hydrazide by reacting with hydrazine (B178648) hydrate (B1144303). This hydrazide is a key intermediate for the synthesis of various five-membered heterocycles like pyrazoles, oxadiazoles, and triazoles. For example, reaction of the hydrazide with a β-ketoester can yield a pyrazole (B372694) derivative, while treatment with carbon disulfide followed by cyclization can afford an oxadiazole-thione.

Building Block for Complex Molecule Synthesis (Synthetic Intermediates)

This compound serves as a valuable building block for the synthesis of more complex molecules that act as intermediates in the preparation of pharmaceutically active compounds and other functional materials. The acetate (B1210297) group can be readily transformed into other functional groups, expanding its synthetic utility.

A notable application of similar pyridylacetic acid derivatives is in the synthesis of substituted piperidines, which are common scaffolds in medicinal chemistry. For example, the related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a key intermediate in the synthesis of highly active narcotic analgesics. researchgate.net While not a direct application of this compound, this highlights the potential of pyridylacetic esters in constructing complex, biologically relevant molecules.

The general strategy often involves the modification of the acetate group, for instance, through alpha-alkylation or condensation reactions, followed by further transformations of the pyridine ring. The methoxy (B1213986) group at the 2-position can also influence the reactivity of the pyridine ring, directing substitution reactions to specific positions.

Utilization in Cascade and Multicomponent Reactions

While specific examples directly involving this compound in MCRs are not extensively documented, the reactivity of the analogous pyridylacetic acid derivatives provides a strong indication of its potential. A three-component synthesis of various pyridylacetic acid derivatives has been reported, involving the reaction of pyridine-N-oxides, Meldrum's acid, and a nucleophile. acs.orgchemrxiv.orgresearchgate.netresearchgate.net This methodology could potentially be adapted for the synthesis of derivatives of this compound.

The general principle of such a three-component reaction is outlined in the table below:

| Component 1 | Component 2 | Component 3 (Nucleophile) | Product Type |

| Pyridine-N-oxide | Meldrum's Acid | Alcohol | Pyridylacetic acid ester |

| Pyridine-N-oxide | Meldrum's Acid | Amine | Pyridylacetic acid amide |

These reactions proceed through a cascade of events, often involving an initial nucleophilic attack on the activated pyridine ring, followed by further reaction with the third component. The ability to introduce diversity at the nucleophile stage makes this a powerful tool for generating libraries of compounds.

Development of Novel Reagents and Catalysts

Although direct evidence of this compound being used to develop novel reagents and catalysts is limited, the pyridine scaffold is a well-established platform for the design of ligands for metal-catalyzed reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting catalyst.

For example, the carboxylic acid derivative, 2-(2-methoxypyridin-4-yl)acetic acid, could be used to synthesize amide-based ligands. These ligands could then be complexed with transition metals to create catalysts for various organic transformations, such as cross-coupling reactions or asymmetric synthesis. The methoxy group could play a role in modulating the electron density at the nitrogen atom, thereby influencing the catalytic activity of the metal complex.

Strategy for Analog Generation in Chemical Probes

Chemical probes are small molecules used to study biological systems. The systematic generation of analogs of a lead compound is a crucial step in the development of potent and selective chemical probes. This compound, with its multiple points for diversification, is an excellent starting material for the synthesis of analog libraries.

The ester functionality can be converted to a wide range of amides and other derivatives by reacting the corresponding carboxylic acid with a library of amines. Furthermore, the pyridine ring can be functionalized at various positions. For example, the methoxy group could potentially be substituted with other alkoxy groups or converted to a hydroxyl group, which can then be further modified.

This strategy allows for the rapid generation of a diverse set of molecules with systematic variations in their structure. These libraries can then be screened for biological activity to identify new chemical probes with improved properties. The modular nature of the synthesis, starting from a common building block like this compound, is highly advantageous for such endeavors.

Synthesis and Structural Diversification of Methyl 2 2 Methoxypyridin 4 Yl Acetate Analogues

Systematic Substituent Effects on Pyridine (B92270) Ring and Side Chain

The electronic properties and reactivity of the Methyl 2-(2-methoxypyridin-4-yl)acetate scaffold are significantly influenced by the nature and position of substituents on both the pyridine ring and the acetate (B1210297) side chain. The inherent electronic nature of the pyridine ring, coupled with the electron-donating methoxy (B1213986) group at the 2-position, dictates the regioselectivity of further chemical transformations.

Research into the effects of substituents on related 4-methoxypyridine (B45360) systems has shown that the introduction of electron-withdrawing groups on the pyridine ring can significantly favor certain conversions. For instance, in the methylation of 4-methoxypyridines, the presence of electron-withdrawing groups at the 2-position, such as chloro (Cl) or carboxyl (COOH), facilitates the conversion to 1-methylpyridones. This is attributed to the inactivation of the lone pair of electrons on the nitrogen atom, which makes the ring more susceptible to certain nucleophilic attacks or rearrangements. Conversely, electron-donating groups like methyl at the same position can hinder this conversion.

The nature of polar substituents can also influence the physical properties of the resulting compounds. In studies on various 2-methoxypyridine (B126380) derivatives, the presence of groups like cyano (CN), fluoro (F), chloro (Cl), bromo (Br), or nitro (NO2) has a significant impact on the formation of liquid crystalline phases. nih.govchemrxiv.org For example, a lateral CN group combined with a terminal F or Cl substituent often leads to the appearance of a nematic phase. chemrxiv.org The position of substituents is also critical; it has been calculated that a methoxy group increases the acidity at the meta-position more effectively in 4-methoxypyridine than in 2-methoxypyridine. cambridgemedchemconsulting.com

Table 1: Effect of Substituents on the Conversion of 4-Methoxypyridines

| Starting Compound (Substituent at C-2) | Product (1-Methylpyridone) Yield | Reference |

|---|---|---|

| 4-methoxypyridine (H) | Moderate | rsc.org |

| 2-methyl-4-methoxypyridine (CH₃) | Lower | rsc.org |

| 2-chloro-4-methoxypyridine (Cl) | Higher | rsc.org |

| 4-methoxypyridine-2-carboxylic acid (COOH) | Higher | rsc.org |

Synthesis of Chiral Analogues and Enantioselective Approaches

The introduction of chirality into analogues of this compound opens avenues for developing molecules with specific stereochemistry, which is often crucial for biological activity. Enantioselective synthesis can be approached by modifying the acetate side chain or by incorporating chiral substituents onto the pyridine ring.

Several strategies developed for related heterocyclic systems can be adapted for this purpose. One common approach is the use of chiral auxiliaries. For example, optically pure bifunctionalized heterohelicenes have been prepared using exo-3-amino-2-hydroxybornane as a chiral auxiliary, which allows for the separation of helical diastereomers produced via photocyclization. Another method involves the diastereoselective addition of reagents to chiral imines or sulfinimines. The synthesis of chiral 2-arylpyrrolines has been achieved with high diastereomeric excess through the [3+2] cycloaddition of an allylsulfone to non-racemic sulfinimines. researchgate.net

Catalytic asymmetric synthesis provides a more efficient route. A one-pot procedure for synthesizing an optically pure oxazole (B20620) derivative involved a Palladium-catalyzed amide coupling followed by a DBU-promoted cyclization, which proceeded without racemization. nih.gov For structures containing a pyrrolidinylmethoxy moiety attached to a pyridine ring, a key analogue was synthesized via a route involving a novel rigid sulfamidate that facilitates the straightforward introduction of nucleophiles. koreascience.kr

Table 2: Enantioselective Strategies Applicable to Pyridine-Containing Scaffolds

| Method | Key Features | Potential Application | Reference |

|---|---|---|---|

| Chiral Auxiliary | Use of removable chiral groups to direct stereochemistry. | Synthesis of diastereomers with chiral side chains. | researchgate.net |

| Diastereoselective Cycloaddition | Reaction between achiral and chiral components to form diastereomeric products. | Creating chiral heterocyclic rings attached to the pyridine core. | researchgate.net |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to favor one enantiomer. | Enantioselective functionalization of the acetate side chain. | nih.gov |

| Rigid Sulfamidate Intermediates | Introduction of nucleophiles to a chiral scaffold. | Synthesis of chiral azabicycloalkane analogues. | koreascience.kr |

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are fundamental strategies in drug design to modify a molecule's properties while retaining its essential binding characteristics. For this compound, several key functional groups can be replaced.

Pyridine Ring: The pyridine ring itself can be replaced by other heteroaromatic systems. Pyridazine and pyrimidine (B1678525) are common bioisosteres. nih.gov The synthesis of pyridyl pyrimidine derivatives has been explored for inhibiting the Hedgehog signaling pathway, demonstrating the interchangeability of these core structures. nih.gov Saturated scaffolds, such as 3-azabicyclo[3.1.1]heptanes, have also been proposed as non-planar mimetics of the pyridine ring to improve physicochemical properties like solubility and lipophilicity. chemrxiv.org

2-Methoxy Group: The methoxy group is often replaced to modulate metabolic stability and lipophilicity. cambridgemedchemconsulting.com Common isosteres include the methylthio (-SMe), trifluoromethoxy (-OCF3), and difluoromethyl (-CHF2) groups. researchgate.net The replacement of a methoxy group with a fluorine atom can sometimes decrease lipophilicity, depending on the other substituents present on the ring. chemrxiv.org The synthesis of 2-thiopyridines and their subsequent conversion to 2-pyridones represents a viable route to introduce sulfur-based isosteres. irjms.com

Methyl Acetate Side Chain: The ester functional group is frequently replaced by other moieties to alter polarity, hydrogen bonding capacity, and metabolic stability. Classical bioisosteres for the methyl ester include the carboxylic acid (-COOH), primary or secondary amides (-CONH2, -CONHR), and tetrazoles. These replacements can be achieved through standard synthetic transformations, such as ester hydrolysis followed by amide coupling.

Synthesis of Polycyclic Systems Incorporating the Methoxypyridine Moiety

The 2-methoxypyridine moiety can serve as a foundational building block for the construction of more complex, fused polycyclic systems. Such structures are of interest in various fields due to their rigid conformations and extended electronic systems.

One powerful strategy involves annulation reactions where the pyridine ring is fused with another ring system. A method for creating N-containing polycyclic skeletons involves the oxidant-promoted radical cascade cyclization of 1,7-dienes with aldehydes. princeton.edu This approach allows for the rapid and stereoselective construction of complex structures like tetrahydro-6H-indeno[2,1-c]quinolinone derivatives. princeton.edu

Cross-coupling reactions followed by cyclization are also a prominent route. For instance, a strategy for synthesizing polycyclic fused 7-deazapurines begins with a Negishi cross-coupling of a (het)arylsulfonium salt with a dichloropyrimidine-zinc reagent. nih.gov The resulting biaryl system is then converted to the fused polycycle through azidation and thermal cyclization. nih.gov While starting from a pyrimidine, this methodology is directly applicable to pyridine precursors. Similarly, the synthesis of pyridazino[3,4-c]quinolines has been achieved starting from substituted quinolines via diazotization and ring closure. mdpi.com These methods highlight the utility of functionalized pyridines as precursors for elaborate heterocyclic architectures. rsc.org

Parallel Synthesis and Library Generation

To efficiently explore the structure-activity relationships of this compound analogues, parallel synthesis techniques are employed to generate libraries of related compounds. These high-throughput methods allow for the systematic variation of substituents on the core scaffold.

A key reaction amenable to parallel synthesis is the palladium-catalyzed coupling of 2-halopyridines with various alcohols to form pyridine ethers. researchgate.net This method has been successfully used to create a series of pyridine ether PPAR agonists. By using a matrix of different 2-halopyridine precursors and a diverse set of alcohols in a multi-well plate format, a large library of analogues can be synthesized simultaneously. The 2-halopyridine precursors themselves can be varied with different substituents on the ring, while the alcohol component can be used to introduce diversity in the side chain. This approach is versatile, efficient, and well-suited for generating a broad range of analogues for screening purposes. researchgate.net

Solution- and solid-phase parallel synthesis methods have also been utilized to prepare libraries of 3-aryl-2-pyridone analogues, demonstrating the broad applicability of these techniques to pyridine-based scaffolds.

Future Research Trajectories and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry represents a significant paradigm shift in the synthesis of fine chemicals and pharmaceutical intermediates. For Methyl 2-(2-methoxypyridin-4-yl)acetate, this integration promises enhanced safety, reproducibility, and scalability. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. wikipedia.org This precise control can lead to higher yields, fewer impurities, and shorter reaction times compared to conventional batch methods. wikipedia.org

Automated synthesis platforms, often coupled with flow reactors, will be instrumental in accelerating the discovery and optimization of synthetic routes. mt.com These systems can perform numerous experiments with varying parameters, enabling high-throughput screening of reaction conditions, catalysts, and reagents. For a molecule like this compound, which serves as a building block, automated flow synthesis can be used to generate libraries of derivatives for biological screening by systematically varying reactants in a multistep sequence. catalysis.blog This approach, often termed "assembly line synthesis," has clear applications in drug discovery and fragment-based drug design. catalysis.blog The inherent safety improvements of handling potentially hazardous reagents in small, contained volumes within a flow system also make this an attractive strategy for industrial production. wikipedia.org

Exploration of Novel Catalytic Approaches

Catalysis is at the heart of modern organic synthesis, and future research on this compound will undoubtedly leverage emerging catalytic technologies to forge its core structure and introduce new functionalities. While traditional cross-coupling reactions are effective, the development of more efficient and selective catalysts is a key research trajectory.

Emerging trends include:

Asymmetric Catalysis: The copper-catalyzed asymmetric alkylation of alkenyl pyridines has been shown to produce chiral pyridine (B92270) derivatives with excellent enantioselectivity. researchgate.net Adapting such methods could allow for the enantioselective functionalization of the acetate (B1210297) side chain or the pyridine ring, creating valuable chiral building blocks for medicinal chemistry.

Electrochemical Catalysis: Electrosynthesis is gaining traction as a powerful and sustainable tool. Recent work on electrochemical nickel-catalyzed C(sp²)-O coupling demonstrates the potential for forming complex bonds under mild conditions. hideninc.com Future research could explore electrochemical approaches for the synthesis or derivatization of the 2-methoxypyridine (B126380) core, using electricity to drive reactions and reduce reliance on chemical oxidants or reductants.

Multi-Component Reactions (MCRs): Ruthenium-catalyzed four-component reactions have been developed for the one-pot synthesis of substituted pyridines. numberanalytics.com Exploring MCRs for the construction of the 2-methoxypyridin-4-yl framework could dramatically increase synthetic efficiency by combining several steps into a single operation, thereby reducing waste and purification efforts.

Catalyst-Controlled Regioselectivity: Novel strategies are emerging that use the choice of catalyst to control the position of functionalization on a pyridine ring. For example, different rhodium catalysts can direct the addition of nucleophiles to various positions on activated pyridinium (B92312) salts. rsc.org This level of control could be invaluable for creating diverse isomers from a common precursor.

| Catalytic Strategy | Key Metal/System | Reaction Type | Potential Application for this compound |

|---|---|---|---|

| Asymmetric Alkylation | Copper / Chiral Diphosphine Ligand | Conjugate Addition | Enantioselective synthesis of chiral derivatives. researchgate.net |

| Electrochemical Coupling | Nickel | C(sp²)-O Bond Formation | Sustainable synthesis and derivatization under mild conditions. hideninc.com |

| Multi-Component Reaction | Ruthenium | Pyridine Ring Synthesis | Efficient one-pot construction of the core heterocyclic structure. numberanalytics.com |

| Regiodivergent Addition | Rhodium | Nucleophilic Addition | Catalyst-controlled synthesis of diverse structural isomers. rsc.org |

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to minimize environmental impact without compromising efficiency. Future syntheses of this compound will focus on sustainability from multiple angles.

The adoption of continuous flow processing is inherently a greener approach, as it often leads to higher energy efficiency and reduced solvent waste compared to large-scale batch reactors. wikipedia.org Beyond flow chemistry, research is likely to explore alternative energy sources to drive reactions, such as photochemistry (using light) and electrochemistry (using electricity), which can enable transformations under milder conditions and reduce the need for stoichiometric reagents. hideninc.com

Another key area is the use of more environmentally benign solvent systems. Research into the use of deep eutectic solvents (DES) and microwave-assisted synthesis has shown promise for creating heterocyclic compounds in a more sustainable manner, often with significantly reduced reaction times. mt.com The development of protocols that minimize or eliminate hazardous reagents and solvents, employ catalysts over stoichiometric reagents, and design processes for maximum atom economy will be a defining feature of next-generation syntheses.

Advanced Spectroscopic Probes and In Situ Monitoring Techniques